![molecular formula C14H22N2O2 B2616831 N-[4-(dimethylamino)benzyl]valine CAS No. 1393654-52-8](/img/structure/B2616831.png)
N-[4-(dimethylamino)benzyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(dimethylamino)benzyl]valine” is a compound that likely contains an amino acid valine linked to a benzyl group that is substituted with a dimethylamino group .
Molecular Structure Analysis
The molecular structure of “N-[4-(dimethylamino)benzyl]valine” would consist of the valine amino acid backbone, with the carboxyl group likely involved in forming a bond with the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(dimethylamino)benzyl]valine” would depend on its exact structure. Factors such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Applications De Recherche Scientifique
Antimicrobial Agents
The compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which is similar to N-[4-(dimethylamino)benzyl]valine, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This could be a potential application for N-[4-(dimethylamino)benzyl]valine as well.
Nonlinear Optical Applications
A compound similar to 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid, known as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, has been studied for its optoelectronic and thermodynamic properties . The compound showed good potential as a nonlinear optical material, which could be a potential application for 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid.
Dye-Sensitized Solar Cells (DSSC)
The compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid is one of the most important dyes used in DSSC . This suggests that 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid could also be used in DSSC.
Synthesis of Organic Materials
The compound 4-N,N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), which is similar to N-[4-(dimethylamino)benzyl]valine, has been synthesized and used to grow single crystals for nonlinear optical applications . This suggests that N-[4-(dimethylamino)benzyl]valine could also be used in the synthesis of organic materials.
Photophysics Modulation
The photophysics of 2-(4′-N,N-dimethylamino)phenyl)imidazo-[4,5-b]pyridine, a compound similar to 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid, has been studied, and it was found that long alkyl chains can modulate the photophysics of the fluorophore . This suggests that 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid could also be used in photophysics modulation.
Synthesis of Narrow-Distribution Polymers
The compound BzO-PDMAEMA, which is similar to N-[4-(dimethylamino)benzyl]valine, has been synthesized and used in the creation of narrow-distribution polymers . This suggests that N-[4-(dimethylamino)benzyl]valine could also be used in the synthesis of narrow-distribution polymers.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCDGBSYXBTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]valine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

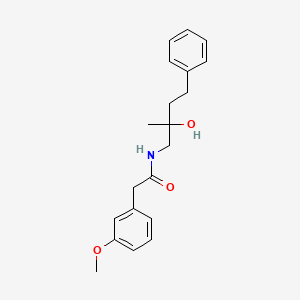
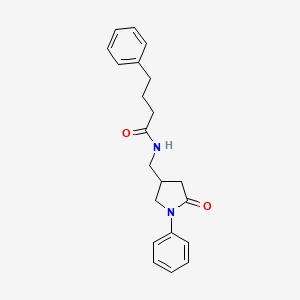
![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)
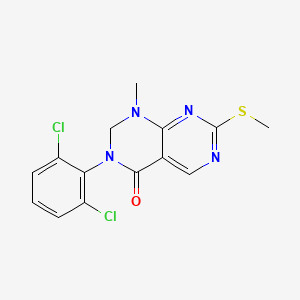
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)

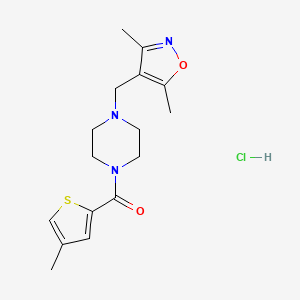
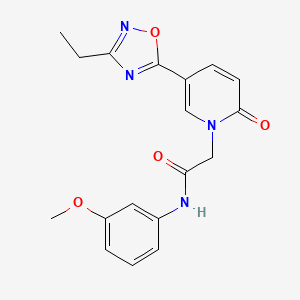
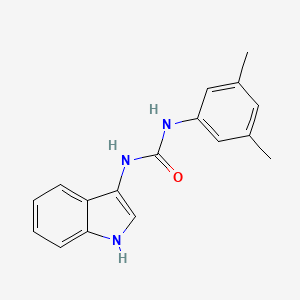
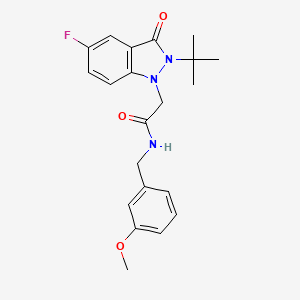
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)